Methyl 6-methylpicolinimidate

Vue d'ensemble

Description

Synthesis Analysis

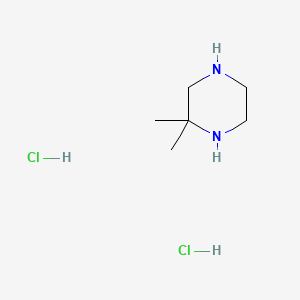

The synthesis of Methyl 6-methylpicolinimidate involves a stereoselective amination of thioethers . A specific example of a synthesis process involves the mixture of methyl 6-methylpicolinimidate and (1S)-1-amino-2-methyl-1-phenylpropan-2-ol in chlorobenzene, with the addition of a drop of concentrated HCl. The mixture is then stirred at 80 °C for 16 hours .Molecular Structure Analysis

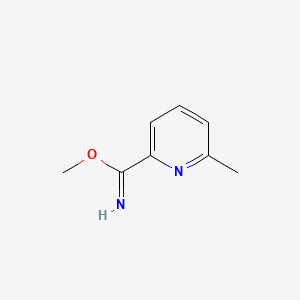

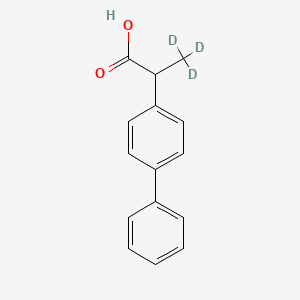

The molecular structure of Methyl 6-methylpicolinimidate is represented by the formula C8H10N2O . The compound has a molecular weight of 150.18 g/mol . The InChI representation of the molecule is InChI=1S/C8H10N2O/c1-6-4-3-5-7 (10-6)8 (9)11-2/h3-5,9H,1-2H3 .Physical And Chemical Properties Analysis

Methyl 6-methylpicolinimidate has a molecular weight of 150.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 150.079312947 g/mol . The topological polar surface area of the compound is 46 Ų .Applications De Recherche Scientifique

HI-6 for Organophosphate Poisoning : HI-6, an oxime similar in structure to Methyl 6-methylpicolinimidate, has been found effective in reactivating acetylcholinesterase inhibited by organophosphates like soman and sarin. This suggests potential applications in treatments against chemical warfare agents or pesticides (Clement, 1982).

Pharmacokinetics of HI-6 : Another study on HI-6 explored its pharmacokinetics in rats, indicating its capability to reach the brain in sufficient amounts to reactivate inhibited brain acetylcholinesterase. This is significant for treating poisoning with nerve agents (Cassel et al., 1997).

Acetylcholinesterase Reactivators : Research on the efficacy of combining acetylcholinesterase reactivators like HI-6 and obidoxime suggests improved treatment for organophosphate poisoning, highlighting the importance of chemical interactions in therapeutic development (Clement et al., 2004).

Anticancer Potential of Pyrimidine Derivatives : A study on 4-methyl-6-morpholinopyrimidine derivatives indicates their potential as anticancer agents, showcasing the antiproliferative activities and apoptosis induction in cancer cells. This suggests a possible research direction for Methyl 6-methylpicolinimidate in oncology (Gaonkar et al., 2018).

N-Methyl-picolinamide Derivatives in Cancer Treatment : A study synthesized N-methylpicolinamide-4-thiol derivatives, evaluating their anti-proliferative activities on human cancer cell lines. This research points towards the potential of such compounds in developing antitumor agents (Huang et al., 2012).

Red Blood Cell Interaction with Picolinate Compounds : The interaction of picolinate compounds with red blood cells and hemoglobin, as studied in compounds like 6-methylpicolinate, highlights the importance of these interactions in the development of potential anti-diabetic treatments (Sanna et al., 2014).

Structure-Based Drug Design : Research into the design and synthesis of lipophilic quinazolines, similar in structure to Methyl 6-methylpicolinimidate, emphasizes the importance of structure-based drug design in developing inhibitors for dihydrofolate reductases, with potential applications in antitumor therapy (Gangjee et al., 1998).

6-Methyluracil Derivatives as Acetylcholinesterase Inhibitors : A study on 6-methyluracil derivatives shows their potential as bifunctional acetylcholinesterase inhibitors, indicating possible applications in treating Alzheimer's disease (Semenov et al., 2015).

Propriétés

IUPAC Name |

methyl 6-methylpyridine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(9)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUTZAETFXDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methylpicolinimidate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)